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molecular formula C9H11IO2 B1397093 1-Iodo-2-(2-methoxyethoxy)benzene CAS No. 194367-88-9

1-Iodo-2-(2-methoxyethoxy)benzene

Cat. No. B1397093
M. Wt: 278.09 g/mol
InChI Key: PVQIUKZTMJXESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211885B2

Procedure details

To a mixture of 2-iodophenol (5.00 g, 22.7 mmol) and potassium carbonate (4.71 g, 34.1 mmol) in ACN (7 ml) was added 2-bromoethyl methyl ether (3.79 g, 27.3 mmol).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][CH2:17][CH2:18]Br>C(#N)C>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:18][CH2:17][O:16][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
4.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.79 g
Type
reactant
Smiles
COCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC1=C(C=CC=C1)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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